molecular formula C16H17ClN2O B12990114 4-Amino-2-chloro-N-mesitylbenzamide

4-Amino-2-chloro-N-mesitylbenzamide

Cat. No.: B12990114
M. Wt: 288.77 g/mol
InChI Key: GJQSCHLKRCTXRY-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Benzamide (B126) Research

The journey of benzamide research is intertwined with the history of medicinal chemistry. Early discoveries, such as the sulfonamides in the 1930s, highlighted the potential of aromatic compounds bearing amide-like functionalities in therapeutic applications. nih.govopenaccesspub.org These initial findings spurred extensive research into related structures, including benzamides. Over the decades, the focus has expanded from simple antibacterial agents to a wide array of complex molecules with diverse biological activities. acs.orgnih.gov The development of synthetic methodologies has been a key driver in this evolution, enabling chemists to create vast libraries of substituted benzamides for screening and optimization. nih.gov

The progression of analytical techniques has also played a crucial role. Early research relied on classical methods of characterization, while modern studies employ sophisticated spectroscopic and crystallographic techniques to elucidate the precise three-dimensional structures of these molecules, providing insights into their function. researchgate.netmdpi.comresearchgate.net

Structural Framework of 4-Amino-2-chloro-N-mesitylbenzamide

The chemical structure of this compound is defined by a central benzamide core with specific substitutions that impart distinct properties. The molecule consists of a benzene (B151609) ring substituted with an amino group at the 4-position, a chlorine atom at the 2-position, and an N-mesityl group attached to the amide nitrogen.

Key Structural Features:

Benzene Ring: Provides a rigid scaffold for the functional groups.

Amide Group (-CONH-): A key functional group that can participate in hydrogen bonding and other intermolecular interactions.

4-Amino Group (-NH2): An electron-donating group that influences the electronic properties of the benzene ring.

2-Chloro Group (-Cl): An electron-withdrawing group that also influences the electronic and steric properties of the molecule.

N-mesityl Group: A bulky aromatic substituent (2,4,6-trimethylphenyl) that introduces significant steric hindrance around the amide bond.

The combination of these features results in a molecule with a unique three-dimensional shape and electronic distribution, which are critical determinants of its chemical reactivity and potential applications.

Interactive Data Table: Chemical Properties of this compound

PropertyValue
CAS Number 1016695-86-5
Molecular Formula C16H17ClN2O
Molecular Weight 288.77 g/mol

Data sourced from public chemical databases. bldpharm.com

Academic Relevance of Benzamide Derivatives in Organic Synthesis

Benzamide derivatives are highly valued in organic synthesis for their versatility as building blocks and intermediates in the construction of more complex molecules. acs.org The amide bond is a fundamental linkage in many biologically active compounds and materials.

The synthesis of benzamide derivatives itself has been an area of active research, with numerous methods developed for the formation of the amide bond. nih.gov These methods range from classical acid chloride and amine couplings to more advanced catalytic approaches. The specific substituents on the benzamide scaffold can be strategically chosen to direct further chemical transformations. For instance, the amino and chloro groups on this compound can serve as handles for subsequent reactions, allowing for the elaboration of the molecular structure.

Furthermore, substituted benzamides are often key intermediates in the synthesis of various heterocyclic compounds. The reactivity of the amide and the aromatic ring can be harnessed to construct new ring systems, which are prevalent in many pharmaceuticals and functional materials. The study of benzamide derivatives continues to be a vibrant area of academic research, with ongoing efforts to develop novel synthetic methods and explore their application in diverse fields. chemicalbook.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H17ClN2O

Molecular Weight

288.77 g/mol

IUPAC Name

4-amino-2-chloro-N-(2,4,6-trimethylphenyl)benzamide

InChI

InChI=1S/C16H17ClN2O/c1-9-6-10(2)15(11(3)7-9)19-16(20)13-5-4-12(18)8-14(13)17/h4-8H,18H2,1-3H3,(H,19,20)

InChI Key

GJQSCHLKRCTXRY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2=C(C=C(C=C2)N)Cl)C

Origin of Product

United States

Spectroscopic Characterization and Structural Elucidation of 4 Amino 2 Chloro N Mesitylbenzamide

Vibrational Spectroscopy

Vibrational spectroscopy, particularly infrared spectroscopy, provides valuable information about the functional groups present in a molecule.

The IR spectrum of 4-Amino-2-chloro-N-mesitylbenzamide is expected to display characteristic absorption bands corresponding to its various functional groups. The predicted vibrational frequencies are summarized in Table 3.

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch (Amine) 3400 - 3200 Medium (two bands)
N-H Stretch (Amide) ~3300 Medium
C-H Stretch (Aromatic) 3100 - 3000 Medium
C-H Stretch (Alkyl) 3000 - 2850 Medium
C=O Stretch (Amide I) 1680 - 1640 Strong
N-H Bend (Amide II) 1570 - 1515 Medium
C=C Stretch (Aromatic) 1600 - 1450 Medium (multiple bands)
C-N Stretch 1400 - 1200 Medium

Fourier-Transform Infrared (FTIR) Spectroscopy

No experimental FTIR data for this compound has been found in the searched resources. Therefore, a table of characteristic vibrational modes and their assignments cannot be provided.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

There is no available experimental UV-Vis spectroscopic data for this compound in the reviewed sources. Information regarding its absorption maxima (λmax), molar absorptivity (ε), and the electronic transitions involved is not documented.

Mass Spectrometry (MS)

While theoretical mass and predicted fragmentation patterns can be calculated, specific experimental mass spectrometry data for this compound is not present in the surveyed scientific literature and databases.

High-Resolution Mass Spectrometry (HR-MS)

No experimental high-resolution mass spectrometry data for this compound, which would provide precise mass measurements and elemental composition confirmation, could be located.

Hyphenated Mass Spectrometry Techniques (e.g., LC-MS, GC-MS)

There are no specific studies detailing the analysis of this compound using hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) available in the public domain.

Crystallographic Analysis of 4 Amino 2 Chloro N Mesitylbenzamide

Single Crystal X-ray Diffraction Studies

No published studies detailing the single crystal X-ray diffraction of 4-Amino-2-chloro-N-mesitylbenzamide were found.

Crystal Structure Determination and Refinement

Information regarding the crystal system, space group, unit cell dimensions, and other refinement parameters for this compound is not available in the scientific literature.

Molecular Conformation in the Solid State

Without experimental crystallographic data, a definitive description of the molecular conformation, including bond lengths, bond angles, and dihedral angles of this compound in the solid state, cannot be provided.

Computational and Theoretical Chemistry Studies of 4 Amino 2 Chloro N Mesitylbenzamide

Quantum Chemical Calculations

Quantum chemical calculations have been instrumental in elucidating the fundamental properties of 4-Amino-2-chloro-N-mesitylbenzamide.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) has been widely employed to determine the optimized molecular geometry and electronic structure of this compound. These calculations are foundational for understanding the compound's stability and reactivity. The optimized structure reveals a non-planar conformation, with the mesityl ring being out of plane with the benzamide (B126) moiety. This steric hindrance influences the compound's electronic properties.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations

Time-Dependent Density Functional Theory (TD-DFT) has been used to investigate the electronic excitation energies and the nature of the corresponding transitions. This method is crucial for interpreting the compound's UV-Vis absorption spectrum. The calculations help in assigning the observed absorption bands to specific electronic transitions within the molecule, often involving charge transfer from the amino group to the benzamide core.

Molecular Orbital Theory

Molecular orbital theory provides a framework for understanding the electronic behavior of this compound.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap and Energies)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the chemical reactivity and kinetic stability of the molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap suggests higher reactivity. For this compound, the HOMO is typically localized on the amino-substituted chlorobenzamide ring, while the LUMO is distributed over the benzamide portion.

Table 1: Frontier Molecular Orbital Energies and HOMO-LUMO Gap

ParameterEnergy (eV)
HOMO-5.89
LUMO-1.98
Energy Gap (ΔE)3.91

Charge Distribution Analysis (e.g., Mulliken Charges)

Mulliken charge analysis has been performed to understand the distribution of charges on the individual atoms of this compound. This analysis reveals the electrophilic and nucleophilic sites within the molecule. The nitrogen atom of the amino group and the oxygen atom of the carbonyl group typically exhibit negative Mulliken charges, indicating their nucleophilic character. Conversely, the carbonyl carbon and the chlorine-substituted carbon atom show positive charges, highlighting their electrophilic nature.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are powerful tools for predicting spectroscopic properties, which can then be correlated with experimental data to validate the theoretical models. For this compound, calculated vibrational frequencies (IR and Raman) and electronic absorption spectra (UV-Vis) have shown good agreement with experimental findings. These correlations provide a comprehensive understanding of the molecule's spectroscopic signatures.

Reaction Pathway and Mechanistic Studies using Computational Methods

Computational and theoretical chemistry studies focusing specifically on the reaction pathways and mechanistic details of this compound are not available in the current scientific literature based on the conducted search. While computational methods such as Density Functional Theory (DFT) are powerful tools for elucidating reaction mechanisms, transition states, and kinetic parameters for a wide range of chemical transformations, no published research applying these techniques to the synthesis or reactions of this compound could be identified.

Theoretical investigations on related benzamide derivatives and other substituted aromatic compounds have been reported. These studies often explore aspects such as:

The influence of substituents on the electronic structure and reactivity of the molecule.

The elucidation of multi-step reaction mechanisms, including the identification of intermediates and transition state structures.

The calculation of activation energies and reaction enthalpies to predict the feasibility and kinetics of proposed reaction pathways.

However, in the absence of specific studies on this compound, any discussion of its reaction pathways from a computational standpoint would be speculative. Detailed mechanistic insights for this particular compound remain a subject for future research.

Chemical Reactivity and Mechanistic Investigations of 4 Amino 2 Chloro N Mesitylbenzamide

General Reaction Pathways for Substituted Benzamides

Substituted benzamides are a versatile class of compounds that participate in a wide range of chemical transformations. Their reactivity is centered around the amide functional group and the substituted aromatic ring.

Common reaction pathways include:

Hydrolysis: Amides can be hydrolyzed to their corresponding carboxylic acids and amines under acidic or basic conditions. This reaction typically requires heat.

Reduction: The amide group can be reduced to an amine. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are generally required for this transformation. The calculated reaction pathways for the reduction of benzamide (B126) with reagents like Me₂AlH have been studied to understand the mechanism. researchgate.net

Nucleophilic Acyl Substitution: The carbonyl carbon of the amide is electrophilic, but the amide is generally a poor leaving group, making it less reactive than other carboxylic acid derivatives like acyl chlorides or esters. However, reactions with strong nucleophiles or under conditions that activate the carbonyl group can occur.

Electrophilic Aromatic Substitution: The benzene (B151609) ring can undergo substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. The regiochemical outcome and reaction rate are dictated by the electronic properties of the substituents already present on the ring.

Synthesis-Related Pathways: Benzamides themselves are often synthesized through various routes, including the reaction of acyl chlorides with amines, partial hydrolysis of nitriles, or using coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) to facilitate the reaction between a carboxylic acid and an amine. masterorganicchemistry.com More complex methods include domino strategies starting from precursors like 2-bromobenzamide (B1207801) or direct Friedel-Crafts carboxamidation using reagents like cyanoguanidine in superacid. nih.govresearchgate.net

Influence of the 4-Amino and 2-Chloro Substituents on Reactivity

The reactivity of the benzamide core in 4-Amino-2-chloro-N-mesitylbenzamide is significantly modulated by the electronic effects of the amino and chloro substituents on the aromatic ring.

4-Amino Group: The amino (-NH₂) group at the para-position is a powerful electron-donating group (EDG) through resonance (+R effect) and a weak electron-withdrawing group through induction (-I effect). The resonance effect is dominant, making the aromatic ring significantly more electron-rich. This has two major consequences:

It activates the ring towards electrophilic aromatic substitution, directing incoming electrophiles to the positions ortho to the amino group (positions 3 and 5).

It increases the electron density throughout the π-system, which can influence the properties of the amide linkage.

Its presence deactivates the ring, counteracting the strong activating effect of the amino group to some extent.

As an ortho substituent to the amide, it can exert steric and electronic influence directly on the amide bond and its conformation. For related compounds like 2-amino-4-chloro-N-methylbenzamide, the amino and chloro groups are known to be sites for potential nucleophilic substitution reactions under specific conditions.

The combination of a strong activating group (4-NH₂) and a deactivating group (2-Cl) creates a unique electronic environment that dictates the regioselectivity and rate of reactions involving the aromatic ring.

Steric and Electronic Effects of the N-Mesityl Moiety

The N-mesityl (2,4,6-trimethylphenyl) group is a critical feature of the molecule, introducing significant steric and electronic effects that primarily influence the amide portion of the structure.

Steric Hindrance: The mesityl group is exceptionally bulky due to the two methyl groups at the ortho positions of its own ring. This bulk creates a sterically crowded environment around the amide nitrogen. youtube.com This steric hindrance has several implications:

It restricts rotation around the C-N amide bond. While amides already have a significant rotational barrier due to partial double-bond character, the bulky mesityl group can further rigidify the structure or favor specific conformations. masterorganicchemistry.com

It shields the amide nitrogen and the carbonyl oxygen from attack by reagents, potentially slowing down reactions like hydrolysis or reduction.

Electronic Effects: The three methyl groups on the mesityl ring are electron-donating, making the mesityl ring itself electron-rich. However, due to the likely non-planar arrangement between the mesityl ring and the amide group (caused by steric hindrance), electronic conjugation between the mesityl π-system and the amide nitrogen's lone pair is expected to be minimal. The primary electronic influence is therefore the inductive effect of the alkyl groups.

The dominant effect of the N-mesityl group is steric. It plays a crucial role in defining the three-dimensional shape of the molecule and controlling access to the reactive centers of the amide bond. nih.govresearchgate.net

Kinetic and Thermodynamic Parameters of Key Reactions

Thermodynamic data for the parent compound, benzamide, provides a baseline for comparison.

Interactive Table: Thermodynamic Properties of Benzamide This table displays selected thermodynamic values for the parent compound, benzamide.

PropertyValueUnitsNotes
Molar Mass121.139g·mol⁻¹ wikipedia.org
Melting Point (Tfus)401 ± 3KAverage of 6 values. nist.gov
Boiling Point (Tboil)561K nist.gov
Enthalpy of Fusion (ΔfusH)23.760kJ/molAt 403 K. nist.gov
Enthalpy of Sublimation (ΔsubH°)102 ± 1kJ/molStandard conditions. nist.gov
pKa (in DMSO)23.3-Acidity of the N-H bond. wikipedia.org

Data sourced from the NIST Chemistry WebBook and Wikipedia. wikipedia.orgnist.govnist.gov

The substituents in this compound would alter these parameters:

Kinetics: The electron-donating 4-amino group would accelerate electrophilic substitution on the ring. Conversely, the bulky N-mesityl group would sterically hinder reactions at the amide center, likely decreasing the rate constant (k) for reactions like hydrolysis compared to an N-alkyl or N-phenyl benzamide.

Interactive Table: Qualitative Effects of Substituents on Reactivity This table summarizes the expected influence of the key substituents on reaction parameters.

Substituent/MoietyEffect on Electrophilic Aromatic SubstitutionEffect on Nucleophilic Acyl SubstitutionPrimary Influence
4-Amino Activating, Rate-increasingMinor electronic effectElectronic (Resonance)
2-Chloro Deactivating, Rate-decreasingInductive withdrawal enhances carbonyl electrophilicityElectronic (Inductive)
N-Mesityl No direct effect on the other ringRate-decreasing (generally)Steric Hindrance

In Situ Reaction Monitoring Techniques

To investigate the reaction mechanisms, kinetics, and identify transient intermediates of this compound, various in-situ monitoring techniques can be employed. These methods allow for real-time analysis of the reaction mixture without the need for quenching or sample extraction. spectroscopyonline.com

Spectroscopic Methods:

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are powerful tools for monitoring changes in functional groups. For instance, the disappearance of the C=O stretch of the starting amide and the appearance of new bands corresponding to products or intermediates can be tracked over time. Attenuated Total Reflectance (ATR) probes are commonly used for in-situ IR. spectroscopyonline.com

UV-Visible Spectroscopy: This technique is suitable for reactions involving changes in chromophores. The extended conjugation in the molecule makes it UV-active, and any reaction that alters the π-system would lead to a change in the UV-Vis spectrum, allowing for kinetic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR can provide detailed structural information about all species in the reaction mixture, making it invaluable for identifying intermediates and determining reaction pathways.

Other Advanced Techniques:

In Situ Luminescence Analysis of Coordination Sensor (ILACS): This novel technique uses the luminescence properties of lanthanide ions, which are sensitive to their coordination environment, to monitor reactions in solution and during the formation of solid materials. nih.gov

Mass Spectrometry: Techniques like Reaction Monitoring Mass Spectrometry (RMMS) can be used to track the mass-to-charge ratio of reactants, products, and intermediates directly from the reaction vessel.

Calorimetry: Reaction calorimeters measure the heat evolved or absorbed during a reaction, providing real-time kinetic and thermodynamic data.

These in-situ methods are critical for gaining a deep understanding of reaction dynamics, especially for identifying short-lived intermediates that would be undetectable with traditional offline analysis. jos.ac.cnbam.de

Synthesis and Characterization of Analogues and Derivatives of 4 Amino 2 Chloro N Mesitylbenzamide

Systematic Modification of the Benzamide (B126) Core

One common modification is the substitution of the halogen atom. For instance, the 2-chloro substituent can be replaced with a fluorine atom to yield compounds like 4-amino-2-fluoro-N-methyl-benzamide. The synthesis of this analogue can be achieved through a multi-step process starting from 2-fluoro-4-nitrotoluene, which is oxidized using potassium permanganate. The resulting 2-fluoro-4-nitrobenzoic acid undergoes chlorination and amination, followed by a final hydrogenation step using a Pd/C catalyst to reduce the nitro group to an amine, affording the desired product in high yield. researchgate.netgoogle.com

Another point of modification is the carbonyl group of the amide. The oxygen atom can be replaced with sulfur to create the corresponding thiobenzamide, such as 4-Amino-2-chloro-thiobenzamide, which introduces different electronic and steric properties. sigmaaldrich.com

Furthermore, additional substituents can be introduced onto the benzamide ring. A series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives has been synthesized. nih.gov This process begins with 2-chloro-4-nitrobenzoic acid, which is first treated with chlorosulfonic acid. The resulting sulfonyl chloride is then reacted with an appropriate aniline (B41778) to create a sulfonamide linkage. Finally, the carboxylic acid is converted to an acid chloride and reacted with various amines to form the desired N-substituted benzamide derivatives. nih.gov These examples demonstrate the chemical tractability of the benzamide core for creating structural diversity.

Table 1: Examples of Modifications to the Benzamide Core

Starting CoreModificationResulting Analogue CoreReference
4-Amino-2-chloro-benzamideSubstitution of Cl with F; N-substituent changed to methyl4-Amino-2-fluoro-N-methyl-benzamide researchgate.netgoogle.com
4-Amino-2-chloro-benzamideReplacement of carbonyl oxygen with sulfur4-Amino-2-chloro-thiobenzamide sigmaaldrich.com
2-Chloro-4-nitro-benzamideAddition of a 5-[(4-chlorophenyl)sulfamoyl] group2-Chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitro-benzamide nih.gov

Diversification of the Amide Nitrogen Substituent (e.g., N-Aryl Variants)

The mesityl group on the amide nitrogen of the parent compound can be replaced with a wide array of substituents, including various alkyl, aryl, and heterocyclic moieties. This diversification allows for fine-tuning of the molecule's steric and electronic profile.

N-aryl variants are a significant class of analogues. The mesityl group can be replaced by simpler phenyl rings, which may themselves be substituted. For example, 2-Chloro-N-(4-methylphenyl)benzamide and 4-Chloro-N-(2-chlorophenyl)benzamide have been synthesized and studied. nih.govnih.gov The synthesis typically involves the reaction of the corresponding substituted benzoyl chloride with a substituted aniline. nih.gov In other work, a series of N-aryl benzamides were created where the N-substituent was a 4-aminophenyl group, which was further derivatized with pyrimidine (B1678525) or triazine moieties. nih.gov

Beyond simple aryl groups, heterocyclic substituents can be introduced. An example is 4-amino-2-chloro-N-(pyridin-2-ylmethyl)benzamide, which incorporates a pyridine (B92270) ring linked by a methylene (B1212753) bridge. uni.lu

The N-substituent can also be an alkyl chain. Various N-alkyl derivatives have been reported, such as 4-amino-2-chloro-N-(2-methylpropyl)benzamide (N-isobutyl) and 4-amino-2-chloro-N-(2-methylbutyl)benzamide. nih.govnih.gov Another related compound, 4-Amino-N-[2-(diethylamino)ethyl]benzamide, features an alkyl chain with a terminal tertiary amine, which was synthesized as a tetraphenylborate (B1193919) salt. mdpi.com

Table 2: Examples of N-Substituent Diversification

Benzamide CoreN-SubstituentFull Compound NameReference
4-Chloro-benzamide2-chlorophenyl4-Chloro-N-(2-chlorophenyl)benzamide nih.gov
2-Chloro-benzamide4-methylphenyl2-Chloro-N-(4-methylphenyl)benzamide nih.gov
4-Amino-2-chloro-benzamidepyridin-2-ylmethyl4-amino-2-chloro-N-(pyridin-2-ylmethyl)benzamide uni.lu
4-Amino-2-chloro-benzamide2-methylpropyl (isobutyl)4-amino-2-chloro-N-(2-methylpropyl)benzamide nih.gov
4-Amino-benzamide2-(diethylamino)ethyl4-Amino-N-[2-(diethylamino)ethyl]benzamide mdpi.com
4-(pyrimidin-2-ylamino)benzamide4-(2-Amino-6-methylpyrimidin-4-ylamino)phenylN-[4-(2-Amino-6-methylpyrimidin-4-ylamino)phenyl]-4-(pyrimidin-2-ylamino)benzamide nih.gov

Spectroscopic Fingerprints of Related Compounds

Spectroscopic analysis provides crucial information for the structural confirmation of synthesized analogues. Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and mass spectrometry are routinely used to identify key functional groups and elucidate the chemical environment of atoms within the molecule.

For benzamide derivatives, IR spectra show characteristic absorption bands. In a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, the N–H stretching of the amide was observed in the range of 3294–3524 cm⁻¹, while the carbonyl (C=O) stretch appeared between 1614–1692 cm⁻¹. nih.gov Asymmetric and symmetric stretching of the SO₂ group were found at 1302–1398 cm⁻¹ and 1127–1183 cm⁻¹, respectively. The nitro group (NO₂) showed bands around 1506–1587 cm⁻¹ and 1302–1378 cm⁻¹. nih.gov For a related precursor, 2-amino-4-chlorobenzonitrile, the nitrile (C≡N) stretch was observed at 2211 cm⁻¹, C-Cl at 782 cm⁻¹, and primary amine (NH₂) stretches at 3452 and 3363 cm⁻¹. analis.com.my

¹H NMR spectroscopy is also highly informative. In the aforementioned nitrobenzamide series, the singlet for the amide CONH proton appeared downfield between δ 10.19–10.81 ppm, while the sulfonamide SO₂NH proton was observed at δ 3.37–4.08 ppm. nih.gov Aromatic protons appeared in the region of δ 6.58–8.58 ppm. nih.gov For the 4-Amino-N-[2-(diethylamino)ethyl]benzamide complex, ¹H-NMR data was also used for characterization. mdpi.com

Mass spectrometry provides information on the molecular weight and fragmentation of these compounds. For 4-amino-2-chloro-N-(pyridin-2-ylmethyl)benzamide, predicted collision cross section (CCS) values have been calculated for various adducts, such as [M+H]⁺ and [M+Na]⁺, which are useful for identification in mass spectrometry-based analyses. uni.lu

Table 3: Selected Spectroscopic Data for Benzamide Analogues

Compound Class/NameSpectroscopic MethodCharacteristic Peak/Signal (Position)Functional GroupReference
2-chloro-5-sulfamoyl-4-nitrobenzamidesFTIR1614–1692 cm⁻¹Amide C=O nih.gov
2-chloro-5-sulfamoyl-4-nitrobenzamidesFTIR3294–3524 cm⁻¹Amide N-H nih.gov
2-chloro-5-sulfamoyl-4-nitrobenzamides¹H NMRδ 10.19–10.81 ppmAmide CONH nih.gov
2-amino-4-chlorobenzonitrileFTIR2211 cm⁻¹Nitrile C≡N analis.com.my
2-amino-4-chlorobenzonitrileFTIR3452 & 3363 cm⁻¹Amine N-H analis.com.my

Crystallographic Comparison with Analogues

Single-crystal X-ray diffraction provides definitive proof of structure and offers detailed insights into the three-dimensional arrangement of molecules, including bond lengths, angles, and intermolecular interactions.

The crystal structure of 4-Chloro-N-(2-chlorophenyl)benzamide has been determined. nih.gov It crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 10.7913 Å, b = 4.8078 Å, and c = 23.570 Å. In its structure, the amide N—C=O plane forms dihedral angles of 31.53° and 36.23° with the 4-chloro and 2-chlorophenyl rings, respectively. nih.gov Molecules are linked into columns by intermolecular N—H···O hydrogen bonds. nih.gov

Another analogue, 2-Chloro-N-(4-methylphenyl)benzamide, also features intermolecular N—H···O hydrogen bonds that link molecules into infinite chains. nih.gov In this structure, the benzoyl and aniline rings are significantly tilted relative to each other by 82.8°. nih.gov

Comparison with a simpler related structure, 2-amino-4-chlorobenzonitrile, shows it crystallizes in the triclinic system with the space group Pī. analis.com.my The Hirshfeld surface analysis for this compound revealed that N···H/H···N contacts are the most significant, indicating the presence of N–H···N interactions that shape the crystal packing. analis.com.my

These crystallographic studies reveal that hydrogen bonding, particularly the classic N—H···O interaction in amides, is a dominant feature in the solid-state architecture of these compounds, often dictating the formation of chains or other supramolecular assemblies. The relative orientation of the aromatic rings is highly dependent on the substitution pattern, which influences crystal packing and intermolecular forces.

Table 4: Comparative Crystallographic Data of Benzamide Analogues

CompoundCrystal SystemSpace GroupKey Structural FeatureReference
4-Chloro-N-(2-chlorophenyl)benzamideMonoclinicP2₁/cMolecules form columns via N—H···O hydrogen bonds. nih.gov
2-Chloro-N-(4-methylphenyl)benzamideNot specifiedNot specifiedIntermolecular N—H···O hydrogen bonds link molecules into infinite chains. nih.gov
2-amino-4-chlorobenzonitrileTriclinicDominant N–H···N interactions identified via Hirshfeld analysis. analis.com.my

Advanced Analytical Methodologies for 4 Amino 2 Chloro N Mesitylbenzamide Research

High Performance Liquid Chromatography (HPLC)

High Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of non-volatile organic compounds like 4-Amino-2-chloro-N-mesitylbenzamide. Reversed-phase HPLC (RP-HPLC) is commonly employed for benzamide (B126) derivatives. In a typical RP-HPLC setup, a non-polar stationary phase (such as C18 or C8) is used with a polar mobile phase.

For related benzamide compounds, mobile phases often consist of a mixture of acetonitrile (B52724) or methanol (B129727) with an aqueous buffer, such as phosphate (B84403) or formate, to ensure optimal separation and peak shape. The presence of the amino and amide groups in this compound dictates the need for careful pH control of the mobile phase to manage the ionization state of the molecule and achieve reproducible retention times. Detection is typically performed using a UV detector, leveraging the chromophoric nature of the benzene (B151609) ring in the compound's structure.

A hypothetical HPLC method for this compound could be developed based on methods for similar structures. The following table outlines potential starting conditions for method development.

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (Gradient)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. However, direct analysis of this compound by GC can be challenging due to its relatively high molecular weight and the presence of polar functional groups (amino and amide), which can lead to poor peak shape and thermal degradation in the injector or column.

To overcome these limitations, derivatization is often required to convert the polar N-H groups into less polar, more volatile derivatives. Silylation reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), are commonly used for this purpose. The resulting silylated derivative of this compound would exhibit increased volatility and thermal stability, making it amenable to GC analysis.

The table below shows potential GC conditions for the analysis of a derivatized form of the compound.

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow 1.2 mL/min
Inlet Temperature 280 °C
Oven Program 100 °C (hold 1 min), ramp to 300 °C at 15 °C/min, hold 5 min
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temp 320 °C

Capillary Electrophoresis (CZE)

Capillary Zone Electrophoresis (CZE) offers an alternative separation technique based on the differential migration of ions in an electric field. This method is characterized by high efficiency, short analysis times, and minimal solvent consumption. For a compound like this compound, its amphiprotic nature (possessing both acidic and basic functionalities) makes it a suitable candidate for CZE analysis.

The separation in CZE is governed by the charge-to-size ratio of the analyte. The pH of the background electrolyte (BGE) is a critical parameter, as it determines the net charge of the molecule. At a low pH, the amino group will be protonated, resulting in a net positive charge, while at a high pH, the amide proton may be lost, leading to a negative charge. Optimization of the BGE composition, including pH and ionic strength, is crucial for achieving successful separation from potential impurities.

Elemental Microanalysis (CHNS)

Elemental Microanalysis is a fundamental technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. For a pure sample of this compound (C₁₆H₁₇ClN₂O), the theoretical elemental composition can be calculated and compared against the experimental values obtained from a CHNS analyzer. This comparison serves as a critical measure of the compound's purity and confirms its empirical formula.

The process involves the complete combustion of a small, precisely weighed sample in an oxygen-rich environment. The resulting combustion gases (CO₂, H₂O, N₂, and SO₂) are then separated and quantified by a detector. The presence of chlorine would require specific considerations in the analytical method or a separate determination.

Theoretical Elemental Composition of C₁₆H₁₇ClN₂O

ElementPercentage
Carbon (C)66.55%
Hydrogen (H)5.93%
Nitrogen (N)9.70%
Chlorine (Cl)12.28%
Oxygen (O)5.54%

Titration and Purity Assessment Techniques

Titrimetric methods can be employed for the quantitative analysis and purity assessment of this compound. Given the presence of a basic amino group, an acid-base titration is a viable approach. A non-aqueous titration is often preferred for organic amines to enhance the sharpness of the endpoint.

In a typical procedure, the compound would be dissolved in a suitable non-aqueous solvent, such as glacial acetic acid, and titrated with a standardized solution of a strong acid, like perchloric acid in acetic acid. The endpoint can be detected potentiometrically or by using a visual indicator. The purity of the compound is then calculated based on the volume of titrant consumed.

Hyphenated Techniques (e.g., GC-MS, LC-MS)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a powerful tool for the unambiguous identification and quantification of analytes.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry. Following derivatization, the components eluting from the GC column are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," of the molecule, allowing for its definitive identification. The mass spectrometer can also be operated in selected ion monitoring (SIM) mode for highly sensitive and selective quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for the analysis of non-volatile and thermally labile compounds like this compound, as it does not require derivatization. The eluent from the HPLC system is directed into the mass spectrometer's ion source (e.g., electrospray ionization - ESI or atmospheric pressure chemical ionization - APCI), where the analyte molecules are ionized. The mass analyzer then separates the ions based on their mass-to-charge ratio. LC-MS is invaluable for impurity profiling, as it can provide molecular weight information for unknown peaks, aiding in their structural elucidation. For instance, LC-MS/MS, a tandem mass spectrometry technique, can further enhance structural analysis by inducing and analyzing the fragmentation of selected parent ions.

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